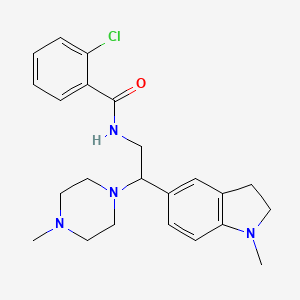

2-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Descripción

Propiedades

IUPAC Name |

2-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN4O/c1-26-11-13-28(14-12-26)22(16-25-23(29)19-5-3-4-6-20(19)24)17-7-8-21-18(15-17)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTMWYURSRRJIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2Cl)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Indolinyl Moiety: The indolinyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Piperazinyl Ethyl Chain: This step involves the alkylation of the indolinyl moiety with a suitable piperazine derivative.

Formation of the Benzamide Core: The final step involves the acylation of the intermediate with a chloro-substituted benzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines.

Aplicaciones Científicas De Investigación

2-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound’s structural analogues primarily differ in substituents on the benzamide core or the ethylamine side chain. Below is a comparative analysis of select benzamide derivatives:

Structural Analysis

Core Benzamide Modifications: The target compound and NP7 share a 2-chlorobenzoyl group, but NP7 replaces the indolinyl-piperazinyl-ethyl chain with a nitro-substituted phenyl-piperazinyl group. ZVT introduces a triazole-sulfanyl group, which may enhance solubility and metal-binding capacity, relevant for targeting mycobacterial enzymes .

Side-Chain Variations :

- The target compound’s 1-methylindolin-5-yl group provides a planar aromatic system for π-π stacking, while the 4-methylpiperazinyl group contributes basicity and solubility. In contrast, NP7’s nitro group increases polarity but may reduce blood-brain barrier permeability .

- The 4-pyridin-2-ylpiperazinyl group in the compound from introduces a pyridine ring, likely enhancing interactions with neurotransmitter receptors .

Pharmacological and Physicochemical Properties

Bioactivity Insights

- NP7 : As a WDR5 inhibitor, it disrupts protein-protein interactions in chromatin remodeling, a mechanism distinct from the target compound’s hypothesized targets .

- ZVT : Exhibits anti-tubercular activity via MtDprE1/MtKasA inhibition, highlighting how sulfur-containing substituents broaden therapeutic applications .

Solubility and Bioavailability

- The target compound’s 4-methylpiperazinyl group enhances water solubility, while the indolinyl moiety may improve membrane permeability. NP7’s nitro group increases polarity but could limit CNS penetration .

- ZVT’s triazole-sulfanyl group balances lipophilicity and solubility, critical for bacterial membrane penetration .

Actividad Biológica

2-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a complex organic compound with notable potential biological activity. It is classified as a sulfonamide derivative, which has been a focus of pharmacological research due to its diverse therapeutic applications, particularly in the treatment of anxiety and mood disorders. This compound is currently under clinical development as a selective silent antagonist of the 5-HT1A receptor, which plays a significant role in serotonin signaling pathways associated with mood regulation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 413.0 g/mol. The structure includes an indoline moiety, a piperazine derivative, and a chloro substituent, which contribute to its biological activity. The compound's structural complexity suggests it can interact with various biological targets, making it an interesting subject for medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 413.0 g/mol |

| CAS Number | 922089-37-0 |

The primary mechanism of action for this compound involves its role as a selective antagonist at the 5-HT1A receptor. This receptor is implicated in various neuropsychiatric conditions, including anxiety and depression. By inhibiting this receptor, the compound may help modulate serotonin levels in the brain, leading to potential therapeutic effects in mood disorders.

In Vitro Studies

Research has indicated that this compound exhibits significant inhibitory activity against specific enzymes and receptors associated with anxiety and mood regulation. Quantitative data from various studies suggest that it has favorable IC50 values compared to other known inhibitors in its class, indicating its potency and potential efficacy.

Clinical Development

Currently, this compound is undergoing clinical trials aimed at evaluating its safety and efficacy in treating anxiety disorders. Preliminary results from Phase I trials suggest that the compound is well-tolerated among participants, with manageable side effects.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. For example, docking simulations with the 5-HT1A receptor have shown strong binding interactions, supporting its role as an antagonist. These studies utilize computational tools like AutoDock Vina to assess binding energies and interaction patterns within the active sites of target proteins .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the benzamide core and sequentially introducing substituents. For example:

Coupling Reactions : React a chlorobenzoyl chloride derivative with an amine-containing intermediate (e.g., 2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethylamine) under anhydrous conditions using a base like triethylamine in dichloromethane .

Purification : Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., methanol/water) to isolate the target compound. Validate purity via HPLC (>95%) .

- Critical Parameters : Monitor reaction progress with TLC and adjust stoichiometry to avoid side products (e.g., over-alkylation).

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : Assign peaks for the benzamide carbonyl (~165–170 ppm in ), chloro-substituted aromatic protons (δ 7.2–7.8 in ), and piperazine/indoline methyl groups (δ 2.3–3.5) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] at m/z ~456) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., amide dimers) for structural validation .

Q. What preliminary assays are recommended to evaluate biological activity?

- Methodological Answer : Screen for target engagement and cytotoxicity:

- Receptor Binding : Use radioligand displacement assays (e.g., dopamine or serotonin receptors due to piperazine/indoline motifs) .

- Cell Viability : Test in HEK-293 or HeLa cells (0.1–100 µM, 48 hrs) with MTT assays to determine IC values .

- Solubility : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Methodological Answer : Systematically modify substituents and evaluate effects:

- Piperazine Modifications : Replace 4-methylpiperazine with 4-ethyl or 4-phenylpiperazine to assess impact on receptor selectivity .

- Indoline Substitutions : Introduce electron-withdrawing groups (e.g., -NO) at the indoline 5-position to enhance metabolic stability .

- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .

Q. What experimental designs resolve contradictions in reported biological data (e.g., conflicting IC values)?

- Methodological Answer : Address variability through standardized protocols:

- Replicate Experiments : Perform triplicate assays with internal controls (e.g., reference inhibitors) to minimize batch effects .

- Assay Conditions : Normalize variables like cell passage number, serum concentration, and incubation time .

- Statistical Analysis : Apply ANOVA or mixed-effects models to identify significant outliers and adjust for confounding factors .

Q. How can computational modeling predict off-target interactions or metabolic pathways?

- Methodological Answer : Integrate in silico tools for mechanistic insights:

- Docking Simulations : Use AutoDock Vina to map interactions with cytochrome P450 isoforms (e.g., CYP3A4) and predict metabolism .

- QSAR Models : Train models on PubChem datasets to forecast ADME properties (e.g., blood-brain barrier penetration) .

- MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to identify stable binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.